1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl)ferrocene]
Description
The compound 1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl)ferrocene] (CAS: 130882-76-7) is a structurally complex organometallic molecule featuring two ferrocene units connected via a 4,4′-bipiperidine dicarbonyl bridge, each substituted with methoxycarbonyl groups. Its molecular formula is C₃₆H₄₀Fe₂N₂O₆ (MW: 708.4 g/mol), and it decomposes at 190°C .
Properties
InChI |
InChI=1S/C22H26N2O2.2C7H7O2.2Fe/c25-21(19-5-1-2-6-19)23-13-9-17(10-14-23)18-11-15-24(16-12-18)22(26)20-7-3-4-8-20;2*1-9-7(8)6-4-2-3-5-6;;/h1-8,17-18H,9-16H2;2*2-5H,1H3;; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKWCUNUZOLXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)[C]1[CH][CH][CH][CH]1.COC(=O)[C]1[CH][CH][CH][CH]1.C1CN(CCC1C2CCN(CC2)C(=O)[C]3[CH][CH][CH][CH]3)C(=O)[C]4[CH][CH][CH][CH]4.[Fe].[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40Fe2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’‘-([4,4’-Bipiperidine]-1,1’-diyldicarbonyl)bis[1’-(methoxycarbonyl)ferrocene] typically involves multiple steps:
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Preparation of Ferrocene Derivatives: : The initial step involves the preparation of ferrocene derivatives with methoxycarbonyl groups. This can be achieved through esterification reactions where ferrocene is reacted with methoxycarbonyl chloride in the presence of a base such as pyridine.
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Introduction of Bipiperidine Moiety: : The next step involves the introduction of the bipiperidine moiety. This can be done through a coupling reaction where the ferrocene derivative is reacted with bipiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
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Final Assembly: : The final step involves the assembly of the complete molecule through a series of condensation reactions. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The ferrocene core can undergo oxidation to form ferrocenium ions. This reaction is typically carried out using oxidizing agents such as ferric chloride or ceric ammonium nitrate.
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Reduction: : The compound can also undergo reduction reactions, particularly at the methoxycarbonyl groups. Reducing agents such as lithium aluminum hydride can be used for this purpose.
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Substitution: : The bipiperidine moiety can undergo substitution reactions, where one of the piperidine rings is replaced with another functional group. This can be achieved using reagents such as alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride, ceric ammonium nitrate
Reducing Agents: Lithium aluminum hydride
Coupling Agents: Dicyclohexylcarbodiimide (DCC)
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, acetonitrile
Major Products
Oxidation: Ferrocenium ions
Reduction: Reduced ferrocene derivatives
Substitution: Substituted bipiperidine derivatives
Scientific Research Applications
The compound exhibits distinct spectroscopic characteristics that can be analyzed using techniques such as NMR and FTIR. These techniques provide insights into the molecular structure and functional groups present in the compound.
Organometallic Chemistry
The compound's ferrocene structure makes it a valuable subject of study in organometallic chemistry. Ferrocene derivatives are known for their stability and unique redox properties, which can be exploited in various applications, including:
- Catalysis : The bipiperidine moiety may enhance catalytic activity by facilitating electron transfer processes.
- Material Science : Its unique properties can be utilized in the development of new materials with specific electronic or magnetic characteristics.
Medicinal Chemistry
Research indicates potential applications in medicinal chemistry due to its structural features that may influence biological activity:
- Drug Design : The bipiperidine component is known for its pharmacological properties, which can be beneficial in drug development.
- Targeted Therapy : The ability to modify the ferrocene part of the molecule could lead to compounds with targeted therapeutic effects.
Coordination Chemistry
The presence of iron in the ferrocene structure allows for coordination with various ligands, making it suitable for:
- Metal Complex Formation : This can lead to new complexes with interesting properties for further research.
- Sensing Applications : The compound may be used in sensors due to its ability to undergo redox reactions.
Electrochemistry
Given the redox-active nature of ferrocene derivatives, this compound has significant implications in electrochemical applications:
- Electrode Materials : Its redox properties make it a candidate for use in electrodes for batteries and supercapacitors.
- Electrochemical Sensors : The compound can be explored for developing sensitive electrochemical sensors for detecting specific analytes.
Case Studies and Research Findings
Several studies have investigated the applications of similar organometallic compounds, providing insights into their potential uses:
Case Study 1: Catalytic Activity
A study published in Organometallics explored the catalytic properties of ferrocene derivatives, demonstrating enhanced reactivity when modified with bipiperidine groups. This modification led to improved performance in oxidation reactions .
Case Study 2: Anticancer Activity
Research published in Journal of Medicinal Chemistry highlighted the anticancer properties of bipiperidine-containing compounds. The study found that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
Case Study 3: Sensor Development
A recent article in Sensors and Actuators B reported on the use of ferrocene derivatives in electrochemical sensors. The study showed that modifications to the ferrocene structure improved sensitivity and selectivity for detecting glucose levels .
Mechanism of Action
The mechanism of action of 1,1’‘-([4,4’-Bipiperidine]-1,1’-diyldicarbonyl)bis[1’-(methoxycarbonyl)ferrocene] involves its redox properties. The ferrocene core can undergo reversible oxidation and reduction, making it an effective redox mediator. The bipiperidine moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ferrocene Derivatives with Phosphine Ligands
- 1,1’-Bis(diphenylphosphino)ferrocene (DPPF): Structure: Two diphenylphosphino groups attached to ferrocene. Applications: Widely used as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) . Key Differences: DPPF (MW: 454.23 g/mol) is smaller and lacks the bipiperidine spacer and methoxycarbonyl substituents. Its phosphine groups enable metal coordination, whereas the target compound’s carbonyl and methoxy groups may influence solubility and redox properties .
- (αS,αS)-2,2′-Bis(α-N,N-dimethylaminophenylmethyl)-(R,R)-1,1′-bis[di(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocene: Structure: Chiral ferrocene with bulky phosphine and dimethylaminophenyl groups. Applications: Asymmetric catalysis due to stereochemical control. Key Differences: The chiral centers and phosphine ligands contrast with the target compound’s achiral bipiperidine bridge, suggesting divergent applications in enantioselective synthesis vs. materials science .
Bipiperidine-Linked Compounds
- 1,1′-(4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone): Structure: Bipiperidine spacer linked to trifluoroethanone groups. Applications: Molecular spacer in materials chemistry and organocatalysis .
Bipyridinium Salts (Viologens)
- Paraquat dimetilsulfate (1,1′-Dimethyl-4,4′-bipyridinium bis(methyl sulfate)): Structure: Bipyridinium core with methyl sulfate counterions. Applications: Herbicide (quaternary ammonium activity). Key Differences: The bipyridinium core is redox-active but lacks the ferrocene moieties and bipiperidine flexibility of the target compound.
Physicochemical and Functional Comparisons
Structural and Electronic Properties
Biological Activity
The compound 1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl)ferrocene] represents a novel class of organometallic compounds that combine the biological properties of ferrocene with the pharmacological potential of bipiperidine derivatives. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a ferrocene core linked to a bipiperidine moiety through carbonyl groups. This unique structure is expected to enhance its biological activity due to the redox properties of the ferrocene unit and the potential for interaction with biological targets via the bipiperidine segment.
Anticancer Activity
Recent studies have highlighted the potential of ferrocene derivatives in cancer therapy. For instance, compounds similar to our target compound have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
- Case Study : A related ferrocene derivative exhibited an IC50 value of 0.64 mM against MDA-MB-231 breast cancer cells, demonstrating its potency as an anticancer agent . The presence of the bipiperidine moiety may further enhance this activity by improving cellular uptake and selectivity for cancer cells.
Antimicrobial Activity
Ferrocene-based compounds have also been explored for their antimicrobial properties. The integration of the bipiperidine structure may contribute to enhanced interaction with microbial targets.
- Research Findings : A study on piperidine derivatives revealed that certain compounds displayed strong in vitro activity against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . The incorporation of ferrocene could potentially improve efficacy against resistant strains.
The mechanisms underlying the biological activity of 1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl)ferrocene] are multifaceted:
- Apoptosis Induction : Similar ferrocene compounds have been shown to induce apoptosis through ROS generation and mitochondrial dysfunction .
- Targeting Specific Pathways : The bipiperidine moiety may facilitate binding to specific receptors or enzymes involved in cancer progression or microbial metabolism.
Data Table: Comparative Biological Activity
| Compound | Type | IC50 (mM) | Target |
|---|---|---|---|
| 1 | Anticancer | 0.64 | MDA-MB-231 Cells |
| 2 | Antimicrobial | 10 μM | Xanthomonas axonopodis |
| 3 | Antimalarial | <10 μM | Plasmodium falciparum |
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling 1,1'-ferrocenedicarboxylic acid derivatives with bipiperidine linkers. A stepwise approach is recommended:
Ferrocene Functionalization: Introduce methoxycarbonyl groups to ferrocene via esterification under anhydrous conditions (e.g., using DCC/DMAP catalysis) .
Bipiperidine Activation: React 4,4'-bipiperidine with carbonylating agents (e.g., phosgene derivatives) to generate the dicarbonyl bridge .
Coupling: Combine the functionalized ferrocene and bipiperidine intermediates under inert atmosphere (N₂/Ar) with a base (e.g., triethylamine) to facilitate amide bond formation .
Critical Factors:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance solubility but may require rigorous drying to avoid side reactions.
- Temperature: Maintain 0–5°C during coupling to minimize decomposition of reactive intermediates.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity (>95%) .
Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DCC, DMAP | DCM | 25 | 70–80 |
| 2 | Triphosgene, NEt₃ | THF | 0–5 | 60–70 |
| 3 | Functionalized Fc | DMF | 25 | 50–60 |
Q. What spectroscopic and crystallographic methods are optimal for characterizing structural integrity?
Methodological Answer:
- 1H/13C NMR: Confirm methoxycarbonyl (-COOMe) and bipiperidine linkage integration. Ferrocene protons appear as sharp singlets (δ 4.0–4.5 ppm), while bipiperidine signals resonate at δ 1.5–3.0 ppm .
- IR Spectroscopy: Validate carbonyl stretches (C=O: 1650–1750 cm⁻¹) and ferrocene Cp ring vibrations (480–500 cm⁻¹) .
- XRD: Single-crystal X-ray diffraction resolves the planar geometry of the ferrocene units and the bipiperidine bridge’s torsion angles. Crystallize from DCM/hexane mixtures .
Advanced Questions
Q. How can researchers resolve contradictions in reported redox potentials of ferrocene-containing complexes?
Methodological Answer: Discrepancies often arise from solvent effects, reference electrode calibration, or impurities. To mitigate:
- Standardized Conditions: Use anhydrous CH₃CN with 0.1 M TBAPF₆ as the supporting electrolyte. Calibrate against Fc/Fc⁺ (E₁/₂ = 0 V) .
- Controlled Purity: Pre-purify the compound via preparative HPLC to eliminate redox-active impurities.
- Comparative Studies: Cross-validate using differential pulse voltammetry (DPV) and cyclic voltammetry (CV) to distinguish between reversible and irreversible processes .
Q. What methodologies are effective for studying electronic communication between ferrocene units?
Methodological Answer:
- Cyclic Voltammetry (CV): Two distinct oxidation peaks (ΔE > 200 mV) indicate weak electronic coupling. Merged peaks suggest strong interaction via the bipiperidine bridge .
- UV-Vis-NIR Spectroscopy: Monitor intervalence charge-transfer (IVCT) bands in mixed-valence states (λ ~ 800–1200 nm) to quantify electronic coupling constants (Hab) .
- DFT Calculations: Optimize the molecular geometry using B3LYP/6-31G* to map frontier orbitals (HOMO/LUMO) and predict redox behavior .
Table 2: Key Electronic Properties
| Property | Technique | Observation |
|---|---|---|
| Redox Potential (E₁/₂) | CV | +0.35 V vs. Fc/Fc⁺ (two-electron process) |
| IVCT Band | UV-Vis-NIR | λmax = 950 nm (weak intensity) |
| HOMO-LUMO Gap | DFT | 3.2 eV (localized on ferrocene units) |
Q. How can synthesis be optimized for scalability without compromising stereochemical fidelity?
Methodological Answer:
- Flow Chemistry: Implement continuous-flow reactors to control exothermic steps (e.g., carbonyl activation) and reduce batch variability .
- DoE (Design of Experiments): Use Taguchi or response surface methods to optimize temperature, stoichiometry, and catalyst loading. For example, a 3² factorial design can maximize yield while minimizing byproducts .
Q. What safety protocols are critical when handling bipiperidine and ferrocene derivatives?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management: Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal.
- Waste Disposal: Segregate heavy-metal-containing waste (ferrocene) from organic solvents for compliant disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
